2-Octen-4-one

Flavor Chemistry Odor Threshold Sensory Science

Replace generic fruity ketones (10-50 ppm) with 2-octen-4-one to achieve authentic ripe-strawberry and tropical character at only 1-5 ppm, leveraging its 0.1 ppb odor detection threshold. • ~68× more potent than 2-heptanone; 2.5× more potent than (E)-2-hexenal • JECFA No. 1129 & FEMA GRAS (No. 3603): no safety concern at current intake • ≥96% (GC) purity; RIFM-cleared for 7 human health endpoints; natural occurrence documented Supplied with full analytical documentation for immediate global procurement.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 22286-99-3
Cat. No. B7825859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Octen-4-one
CAS22286-99-3
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCCCCC(=O)C=CC
InChIInChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h4,6H,3,5,7H2,1-2H3/b6-4+
InChIKeyFMDLEUPBHMCPQV-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in fats
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Octen-4-one: Baseline & Procurement


2-Octen-4-one (CAS 22286-99-3, also referenced as 4643-27-0 for the (E)-isomer) is an aliphatic α,β-unsaturated ketone belonging to the enone class. It is a colorless to pale yellow liquid with a molecular formula of C8H14O and a molecular weight of 126.20 g/mol . This compound is recognized for its potent, fruity aroma profile, often described as sweet, pineapple, and strawberry-like with ripe tropical nuances [1]. It is a high-impact flavor and fragrance ingredient, approved for use in food by JECFA (No. 1129) and FEMA (No. 3603), and occurs naturally in roasted hazelnuts and bread [2]. Its unique organoleptic properties and regulatory clearances position it as a specialized tool for formulators, but its procurement requires careful differentiation from a range of structurally or functionally related ketones and aldehydes.

2-Octen-4-one: Why Generic Substitution Fails


The flavor and fragrance industry offers a wide array of compounds with fruity, green, or waxy odor profiles, including saturated ketones like 2-heptanone, shorter-chain unsaturated ketones like 4-hexen-3-one, and unsaturated aldehydes like (E)-2-hexenal and (E)-2-octenal. However, generic substitution fails due to quantifiable differences in odor potency (detection threshold), sensory character, and regulatory use levels. 2-Octen-4-one possesses a uniquely low odor detection threshold (as low as 0.1 ppb in air) combined with a specific ripe-strawberry and tropical fruit character that is not replicated by its closest analogs . Its safety and regulatory profile, including specific FEMA GRAS use levels and JECFA evaluations, further differentiate it as a specialized, high-impact ingredient rather than a simple interchangeable flavor component [1]. The following quantitative evidence guide details these critical performance gaps, demonstrating why selecting 2-octen-4-one over a close analog is a decision based on measurable, application-critical parameters.

2-Octen-4-one vs. Analogs: Quantitative Differentiation


Odor Potency Advantage over 2-Heptanone

2-Octen-4-one demonstrates significantly higher odor potency than the saturated analog 2-heptanone. Its odor detection threshold in air is reported as 0.1 ppb , making it approximately 68 times more potent than 2-heptanone, which has a reported threshold of 6.8 ppb (0.0068 ppm) in air . This difference in volatility and perception is a critical factor in flavor formulation, where trace amounts of 2-octen-4-one can deliver a strong fruity impact that 2-heptanone cannot match at equivalent concentrations.

Flavor Chemistry Odor Threshold Sensory Science

Fruity Note Potency vs. (E)-2-Hexenal

When compared to (E)-2-hexenal, a common 'green' and 'fruity' aldehyde used as a flavoring agent, 2-octen-4-one is a more potent odorant. 2-Octen-4-one has an odor threshold of 0.1 ppb , whereas (E)-2-hexenal has a reported threshold of 0.25 ppb [1]. This indicates that 2-octen-4-one is 2.5 times more potent. While both compounds can contribute to green and fruity notes, the lower threshold of 2-octen-4-one allows for a more impactful 'ripe tropical' or 'strawberry' character at trace levels, whereas (E)-2-hexenal is more associated with fresh-cut grass and apple-like freshness.

Aroma Chemistry Volatile Analysis Threshold Comparison

Aqueous Potency for Beverages vs. 2-Nonen-4-one

In aqueous food matrices, odor threshold values provide a direct measure of a compound's impact. 2-Octen-4-one, while its direct aqueous threshold is less frequently reported, can be contextualized against its close homolog 2-nonen-4-one. One study reports an odor threshold for 2-nonen-4-one in oil at 0.0009 mg·kg⁻¹ [1]. The exceptionally low airborne threshold of 0.1 ppb for 2-octen-4-one and its reported use in beverages at 1 ppm [2] indicate its high potency in aqueous systems as well. In contrast, the more common saturated analog 2-heptanone has a much higher aqueous solubility (4.3 g/L) but a significantly higher airborne threshold (6.8 ppb), translating to a lower impact per unit mass in a beverage headspace.

Flavor Formulation Aqueous Systems Odor Activity Value

Electrophilic Safety vs. Methylvinyl Ketone

A critical differentiator for α,β-unsaturated ketones used as flavorings is their electrophilic reactivity, which correlates with potential toxicity. In a study measuring the rate of reaction with the cellular antioxidant glutathione, 2-octen-4-one was found to be consumed approximately 700 times less rapidly than methylvinyl ketone, a highly reactive reference compound [1]. This quantifies its relatively low electrophilicity among flavoring compounds. This low reactivity is a key component of its safety profile, contributing to its JECFA evaluation of 'No safety concern at current levels of intake' [2] and its classification by RIFM as cleared for all 7 human health endpoints [3].

Chemical Reactivity Safety Assessment Glutathione Conjugation

Use Level Efficiency vs. Saturated Ketones

The practical consequence of 2-octen-4-one's high potency is its very low effective use level. In food applications, typical usage is between 1-5 ppm [1], with FEMA GRAS recommendations specifying 5 ppm for confectionery and 1 ppm for beverages and dairy [2]. In comparison, a less potent fruity compound like 2-heptanone may be used at much higher levels (e.g., typical use levels for saturated ketones can be in the 10-50 ppm range). While specific use level data for 2-heptanone is not provided in a direct comparison, the principle is clear: the high potency of 2-octen-4-one translates to a significantly lower weight-per-volume requirement to achieve the desired sensory effect.

Flavor Formulation Use Level Cost-in-Use

Natural Occurrence, Purity & Regulatory Profile

Beyond sensory performance, 2-octen-4-one offers a unique combination of sourcing and regulatory attributes. It is documented to occur naturally in roasted hazelnuts and bread [1], allowing for 'natural' labeling in applicable jurisdictions. Furthermore, commercial specifications, such as those from Treatt, detail a high purity standard (98.00-100.00 area% by GLC) with a defined trans-isomer content (95.00-100.00 area%) and strict limits on impurities like dichloromethane (<50 ppm) and heavy metals . This level of specification and its established FEMA GRAS and JECFA status [2] provide a clear, auditable quality and safety profile that is not universally available for all related flavor compounds, particularly newer synthetic analogs.

Regulatory Compliance Natural Flavor Quality Control

2-Octen-4-one: Optimal Application Scenarios


Strawberry & Tropical Fruit Flavors

The quantifiably superior odor potency of 2-octen-4-one, being ~68x more potent than 2-heptanone and 2.5x more potent than (E)-2-hexenal, makes it the ideal choice for creating intense, authentic strawberry, raspberry, and tropical fruit flavors. Its use at 1-5 ppm (compared to 10-50 ppm for less potent alternatives) allows formulators to achieve a powerful, ripe-fruit character while minimizing flavor load, preserving matrix integrity, and optimizing cost-in-use [1].

High-Impact Beverage Applications

The combination of 2-octen-4-one's extremely low odor threshold (0.1 ppb in air) and its low, effective use level in beverages (1 ppm) makes it a premier candidate for water-based drinks and dairy products. This high potency ensures a significant olfactory impact from a trace addition, which is critical for maintaining a clean label and minimizing the addition of volatile organic compounds that could affect beverage stability or flavor balance [2].

Natural & Clean Label Formulations

For applications where regulatory compliance and natural sourcing are paramount, 2-octen-4-one offers a unique advantage. Its documented natural occurrence in roasted hazelnuts and bread provides a basis for 'natural' labeling claims. Furthermore, its well-defined purity specifications (≥98%) and comprehensive safety assessments (JECFA 'No safety concern', RIFM cleared for 7 human health endpoints) provide the rigorous documentation required for global market access, distinguishing it from less characterized analogs .

Structure-Activity Relationship Research

The quantitative reactivity data showing 2-octen-4-one's reaction with glutathione is 700 times slower than methylvinyl ketone establishes it as a key reference compound in studies of electrophilicity and safety within the enone class. Its specific substitution pattern (β-monosubstituted) makes it an ideal model for investigating the impact of alkyl chain length and substitution on the reactivity and odor profile of α,β-unsaturated ketones [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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